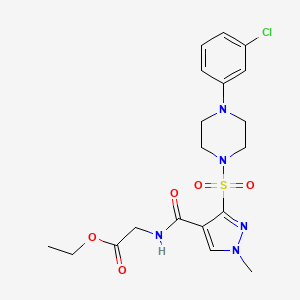

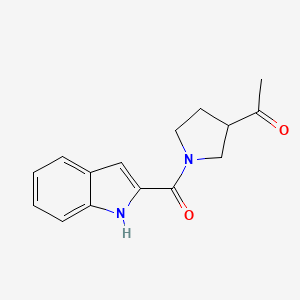

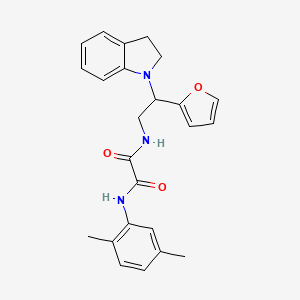

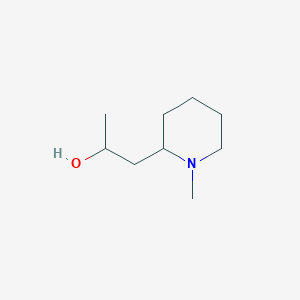

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as DIF-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. DIF-1 is a synthetic compound that was first synthesized in 2003 by a group of researchers at the University of Tokyo. Since then, DIF-1 has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic uses.

Aplicaciones Científicas De Investigación

Anticancer Activity of Related Compounds

Research involving N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives highlights their potential as anticancer agents targeting the epidermal growth factor receptor (EGFR). These compounds demonstrated potent anticancer activities against various cancer cell lines, indicating their utility in developing novel anticancer therapies. The study also explored the binding interaction of these compounds with EGFR through molecular docking, suggesting that novel indole scaffolds could be beneficial in investigating new anticancer agents for targeting EGFR (Z. Lan et al., 2017).

Applications in Organic Synthesis

The use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes was demonstrated, highlighting the compound's role in facilitating the synthesis of internal alkynes. This study underscores the importance of such compounds in advancing organic synthesis methodologies (Ying Chen et al., 2023).

Role in S1P4 Receptor Modulation

The structure-activity relationships (SAR) analysis of chemical modulators targeting the S1P4 receptor for the treatment of influenza virus infection and conditions associated with reactive thrombocytosis or increased megakaryopoiesis was reported. This research indicates the potential of certain furan and indole derivatives as novel mechanism-based drugs, offering insights into the development of selective S1P4 antagonists for pharmacological validation (M. Urbano et al., 2011).

Electrocatalytic Activity Enhancement

The study on N,N'-Bisoxalamides, including compounds with furan-2-ylmethyl groups, demonstrated their effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This research contributes to the field of catalysis by enabling the coupling of a broad range of (hetero)aryl bromides with various amines, thus facilitating the synthesis of pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-16-9-10-17(2)19(14-16)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMWPOAMVRHYSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

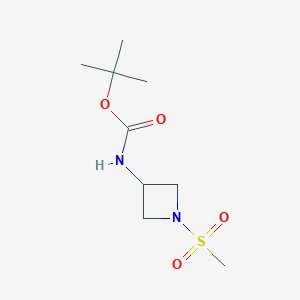

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)